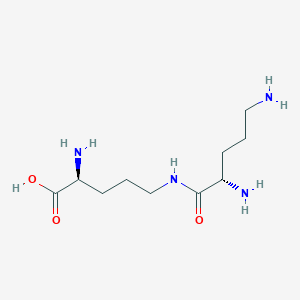
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes multiple amino groups and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid typically involves multiple steps, starting from simpler amino acids and amines. One common method involves the protection of amino groups, followed by the formation of peptide bonds through condensation reactions. The reaction conditions often require the use of coupling agents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated compounds.
Scientific Research Applications
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include amino acid metabolism and protein synthesis, where the compound can influence the rate and efficiency of these processes.
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar structure but lacking the additional amino groups.
Ornithine: Another amino acid involved in the urea cycle, structurally similar but with different functional groups.
Arginine: Contains a guanidino group, making it more basic and involved in different metabolic pathways.
Uniqueness
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid is unique due to its multiple amino groups and its potential to form complex peptide structures. This makes it particularly valuable in the synthesis of specialized peptides and proteins with specific biological activities.
Properties
Molecular Formula |
C10H22N4O3 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C10H22N4O3/c11-5-1-3-7(12)9(15)14-6-2-4-8(13)10(16)17/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)/t7-,8-/m0/s1 |
InChI Key |
MCMLHDBHZRLOED-YUMQZZPRSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCCC[C@@H](C(=O)O)N)N)CN |
Canonical SMILES |
C(CC(C(=O)NCCCC(C(=O)O)N)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















